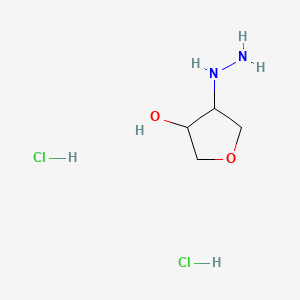
rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4S)-4-hidrazinooxolan-3-ol dihidrocloruro, trans es un compuesto quiral con un potencial significativo en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo hidracina unido a un anillo oxolano. La forma dihidrocloruro mejora su solubilidad y estabilidad, lo que lo hace adecuado para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de rac-(3R,4S)-4-hidrazinooxolan-3-ol dihidrocloruro, trans generalmente implica los siguientes pasos:
Formación del anillo oxolano: El anillo oxolano se puede sintetizar mediante reacciones de ciclización que involucran precursores adecuados.
Introducción del grupo hidracina: El grupo hidracina se introduce mediante reacciones de sustitución nucleófila, donde un derivado de hidracina adecuado reacciona con el anillo oxolano.
Formación de la sal dihidrocloruro: El paso final implica la conversión de la base libre a su sal dihidrocloruro mediante el tratamiento con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de rac-(3R,4S)-4-hidrazinooxolan-3-ol dihidrocloruro, trans puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como utilizar catalizadores para mejorar las velocidades de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
rac-(3R,4S)-4-hidrazinooxolan-3-ol dihidrocloruro, trans experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidracina se puede oxidar para formar compuestos azo o azoxi correspondientes.
Reducción: El compuesto se puede reducir para formar derivados de hidracina con diferentes estados de oxidación.
Sustitución: El grupo hidracina puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila a menudo involucran reactivos como haluros de alquilo y cloruros de acilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen compuestos azo, compuestos azoxi y varios derivados de hidracina sustituidos.
Aplicaciones Científicas De Investigación
rac-(3R,4S)-4-hidrazinooxolan-3-ol dihidrocloruro, trans tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y como reactivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de rac-(3R,4S)-4-hidrazinooxolan-3-ol dihidrocloruro, trans involucra su interacción con objetivos moleculares específicos. El grupo hidracina puede formar enlaces covalentes con sitios nucleófilos en proteínas y enzimas, lo que lleva a la inhibición o modificación de su actividad. Esta interacción puede afectar varias vías bioquímicas, contribuyendo a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- rac-(3R,4S)-4-(dimetilamino)pirrolidin-3-ol dihidrocloruro
- rac-(3R,4S)-oxano-3,4-diamina dihidrocloruro
- rac-(3R,4S)-4-fenilpirrolidin-3-ol clorhidrato
Singularidad
rac-(3R,4S)-4-hidrazinooxolan-3-ol dihidrocloruro, trans es único debido a su grupo hidracina específico unido a un anillo oxolano. Esta característica estructural imparte reactividad química y actividad biológica distintas, diferenciándolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C4H12Cl2N2O2 |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
4-hydrazinyloxolan-3-ol;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-6-3-1-8-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H |
Clave InChI |
VSFFWLDRYFNDNB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)O)NN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


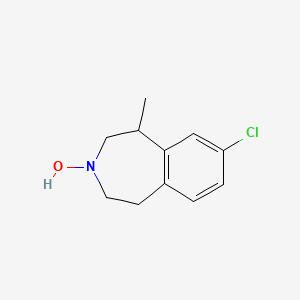
![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
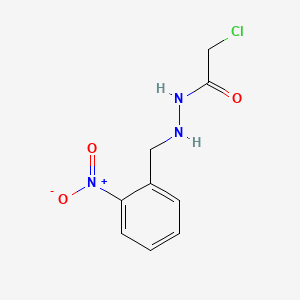
![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
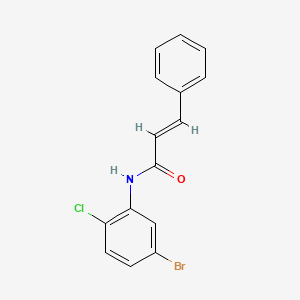
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
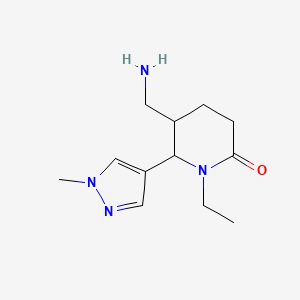

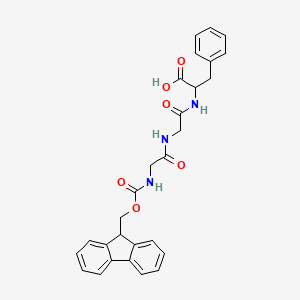
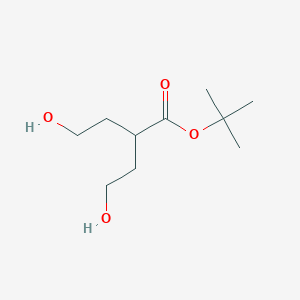

![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)

